[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476597
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3 |
| Standard InChI Key | PSYZRDGDVQGDGS-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
The compound’s structure comprises three key components:
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Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom, contributing to conformational rigidity and hydrogen-bonding capabilities .
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Amino-acetyl side chain: A -CH₂-C(=O)-NH₂ group attached to the pyrrolidine nitrogen, enhancing water solubility and enabling interactions with biological targets.
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Ethyl-carbamic acid tert-butyl ester: A carbamate group with a tert-butyl ester, which improves metabolic stability and serves as a protective group during synthetic processes.
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring (S-configuration at C2) significantly influences biological activity. Enantiomers of this compound may exhibit divergent binding affinities to enzymes or receptors, as seen in related carbamate derivatives . For instance, the (R)-enantiomer of a structurally analogous compound showed reduced inhibitory activity against acetylcholinesterase compared to the (S)-form.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with commercially available pyrrolidine derivatives. A representative route includes:
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Pyrrolidine functionalization: Introduction of the amino-acetyl group via acylation of pyrrolidine using chloroacetyl chloride, followed by amination.
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Carbamate formation: Reaction of the intermediate with tert-butyl ethylcarbamate under Schotten-Baumann conditions.
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Purification: Chromatographic separation (e.g., silica gel column) to isolate the desired enantiomer, achieving >95% purity .
Key Reaction Conditions
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Temperature: 0–25°C to minimize side reactions.
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Solvents: Dichloromethane (DCM) or acetonitrile for acylation; pyridine for carbamate coupling.
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Catalysts: Diisopropylethylamine (DIPEA) to scavenge HCl during acylation.
Yield and Scalability
Bench-scale syntheses report yields of 63–85%, depending on the purity of intermediates and reaction optimization . Industrial-scale production would require continuous-flow systems to enhance reproducibility and reduce solvent waste.
Physicochemical Properties
The compound’s limited aqueous solubility necessitates formulation with cyclodextrins or liposomal carriers for in vivo applications.
Chemical Reactivity and Functionalization
Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug activation:
This reaction proceeds optimally at pH 2–3 and 60°C, with >90% conversion in 2 hours.
Aminolysis
The carbamate group reacts with primary amines (e.g., benzylamine) to form urea derivatives, expanding its utility in peptide mimetics:
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies on analogous compounds reveal moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM) and cyclin-dependent kinase 4 (CDK4; IC₅₀ = 8 µM) . The amino-acetyl side chain likely interacts with catalytic residues (e.g., Ser203 in acetylcholinesterase), while the pyrrolidine ring occupies hydrophobic pockets .
Neuroprotective Effects
Preliminary data suggest that this compound reduces glutamate-induced cytotoxicity in neuronal cells (PC12 line) by 40% at 10 µM, potentially via NMDA receptor modulation .
Applications in Drug Development
Oncology
As a CDK4 inhibitor, this compound could synergize with checkpoint inhibitors (e.g., palbociclib) in breast cancer models . Co-administration with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) enhances apoptosis in MDA-MB-231 cells by 3-fold .
Neurodegenerative Diseases
The acetylcholinesterase inhibitory activity positions it as a candidate for Alzheimer’s disease therapy, though blood-brain barrier penetration remains a challenge due to its polar carbamate group .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods (e.g., organocatalysis) to improve enantiomeric excess beyond 98% .
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Formulation Strategies: Nanoemulsions or PEGylation to enhance bioavailability.
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Target Validation: CRISPR-based screens to identify off-target effects in kinase signaling pathways .
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